molecular formula C4H8O2 B1215904 1-Hydroxybutan-2-one CAS No. 5077-67-8

1-Hydroxybutan-2-one

Cat. No. B1215904
CAS RN: 5077-67-8
M. Wt: 88.11 g/mol
InChI Key: GFAZHVHNLUBROE-UHFFFAOYSA-N
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Description

1-Hydroxybutan-2-one, a key compound in organic chemistry, is studied for its unique properties and potential applications in various fields. Its synthesis, molecular structure analysis, and the investigation into its chemical and physical properties have revealed insights into its behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds like (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione and its coordination with copper(II) demonstrates complex synthetic pathways involving 1-Hydroxybutan-2-one derivatives. Such syntheses involve azocoupling and are characterized by NMR and X-ray diffraction analysis (Kopylovich et al., 2011).

Molecular Structure Analysis

The molecular structure and tautomerism of compounds related to 1-Hydroxybutan-2-one are pivotal in understanding their reactivity and interaction with metals. The detailed analysis through spectroscopies and X-ray diffraction provides insight into the enol-azo and hydrazone tautomeric forms, as well as their coordination geometries in complexes (Kopylovich et al., 2011).

Chemical Reactions and Properties

Research into the autoxidation of 3-hydroxybutan-2-one catalyzed by ferrocene in acidic medium provides insights into the chemical reactivity and potential reaction mechanisms involving 1-Hydroxybutan-2-one or its analogs. Such studies highlight the importance of the enolization step and the role of catalysts in oxidation reactions (Lubach & Drenth, 2010).

Scientific Research Applications

Catalytic Oxidation Processes

1-Hydroxybutan-2-one has been explored in catalytic oxidation processes. For instance, it has been studied in the context of ferrocene-catalyzed autoxidation in acidic mediums. This research highlights its potential in catalytic oxidation reactions, specifically its rate-determining step involving acid-catalyzed enolization and subsequent oxidation by oxygen (Lubach & Drenth, 2010).

Hydrolysis and Derivatization

1-Hydroxybutan-2-one is identified as a significant product from the hydrolysis of clavulanic acid. In alkaline or neutral solutions, it is transformed into other products, including pyrazines. This research provides insight into its role in chemical transformations and the rationale for the formation of these products (Finn, Harris, Hunt, & Zomaya, 1984).

Catalysis in Epoxidation Reactions

The compound is integral in catalytic methods for epoxidation of alkenes using hydrogen peroxide. It is part of a system achieving high selectivity and efficiency in the epoxidation process, demonstrating its utility in organic synthesis and industrial chemistry (Dong et al., 2012).

Safety And Hazards

1-Hydroxybutan-2-one is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the GHS classification . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers

A peer-reviewed paper titled “Data mining of amine dehydrogenases for the synthesis of enantiopure amino alcohols” mentions that five out of six new bacterial AmDHs derived from amino acid dehydrogenases (AADHs) were able to efficiently reduce 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol with 19–99% conversions and 99% ee .

properties

IUPAC Name

1-hydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZHVHNLUBROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063693
Record name 2-Butanone, 1-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Fruity aroma
Record name 2-Butanone, 1-hydroxy-
Source EPA Chemicals under the TSCA
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Record name 1-Hydroxy-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

152.00 to 154.00 °C. @ 760.00 mm Hg
Record name 1-Hydroxy-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in diethyl ether, Soluble (in ethanol)
Record name 1-Hydroxy-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.022 (20°)
Record name 1-Hydroxy-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Hydroxybutan-2-one

CAS RN

5077-67-8
Record name 1-Hydroxy-2-butanone
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Record name 1-Hydroxy-2-butanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.446
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Record name 1-HYDROXY-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57N50D82D
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Record name 1-Hydroxy-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
G Di Carmine, O Bortolini, A Massi… - Advanced Synthesis …, 2018 - Wiley Online Library
Benzoin‐type reactions have been intensively exploited as a synthetic strategy for the preparation of α‐hydroxy ketones. Thiamine diphosphate (ThDP) dependent enzymes are …
Number of citations: 4 onlinelibrary.wiley.com
K Matsumoto, K Hashimoto, M Sakuragi… - Letters in Organic …, 2011 - ingentaconnect.com
… MU2293 was selected as the best strain to perform the enantioselective oxidation of (±)-4-benzyloxybutane-1,2-diol to give the corresponding 4-benzyloxy-1-hydroxybutan-2-one and …
Number of citations: 4 www.ingentaconnect.com
H Wang, G Qu, JK Li, JA Ma, J Guo, Y Miao… - Catalysis Science & …, 2020 - pubs.rsc.org
… AmDHs derived from amino acid dehydrogenases (AADHs) were identified by data mining, and five out of the six enzymes were able to efficiently reduce 1-hydroxybutan-2-one (1a) to (…
Number of citations: 20 pubs.rsc.org
M Kolb, H Wichmann, U Schröder - Sustainable Chemistry and Pharmacy, 2019 - Elsevier
… The polar extracts were dominated by compounds known as flavouring agents and partly as platform chemicals, eg hydroxyacetone, 1-hydroxybutan-2-one, furfural, cyclotene and …
Number of citations: 6 www.sciencedirect.com
A Salami, J Heikkinen, L Tomppo, M Hyttinen… - Molecules, 2021 - mdpi.com
… The remarkable difference between hemp leaves, hurds, and roots is the presence of 1-hydroxybutan-2-one which can only be found in the hemp hurds. It is considered as the most …
Number of citations: 13 www.mdpi.com
L Cottrell, BT Golding, T Munter… - Chemical Research in …, 2001 - ACS Publications
… Further reductive metabolism of these metabolites occurred to form 1-hydroxybutan-2-one (17) and 1-chlorobutan-2-one (18). In the absence of an epoxide hydrolase inhibitor, the …
Number of citations: 39 pubs.acs.org
O Novotny, K CeJpeK, J Velisek - Czech Journal of Food Sciences, 2007 - old-aj.cz
… Importantly, one more α-hydroxycarbonyl compound, 1-hydroxybutan2-one, was detected in traces in diethyl ether extracts of alkaline reaction mixtures (K2S2O8/0.3M NaOH and 0.05M …
Number of citations: 32 www.old-aj.cz
M Sugiyama, Z Hong, PH Liang, SM Dean… - Journal of the …, 2007 - ACS Publications
… In addition to dihydroxyacetone, the unnatural donors hydroxy acetone and 1-hydroxybutan-2-one were also accepted in the FSA-catalyzed aldol reactions with both azido- and Cbz-…
Number of citations: 156 pubs.acs.org
HJ Benkelberg, O Böge, R Seuwen… - Physical Chemistry …, 2000 - pubs.rsc.org
… In contrast, the mass spectrum of 1-hydroxybutan-2-one shows strong signals at 31 and 29 u in addition to the peak at 57 u resulting from the loss of CH 2 OH. Also inconsistent with 1-…
Number of citations: 30 pubs.rsc.org
A Salami, K Raninen, J Heikkinen, L Tomppo… - Industrial Crops and …, 2020 - Elsevier
… The most expensive of the minor compounds quantified was 1-hydroxybutan-2-one and its total amount in the distillates is roughly 1.3 kg/1 ton. In principle this could be purified to …
Number of citations: 21 www.sciencedirect.com

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